molecular formula C23H24N2O4S B2606723 4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide CAS No. 2034524-60-0

4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide

Cat. No.: B2606723
CAS No.: 2034524-60-0
M. Wt: 424.52
InChI Key: UJTSOQOAOIMBAJ-UHFFFAOYSA-N
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Description

4'-Methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide is a synthetic sulfonamide derivative supplied for research purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications. Sulfonamides are a significant class of compounds in medicinal and synthetic chemistry, with the sulfonamide functional group serving as a key building block for many therapeutic molecules . This particular compound features a biphenyl core and a 3-methoxyazetidine moiety, structural features that are often explored in drug discovery for their potential to modulate biological targets. While the specific biological activity and mechanism of action for this compound require further experimental investigation, sulfonamide-based inhibitors have been developed to target specific protein-protein interactions, such as the Keap1-Nrf2 pathway, which is a promising target for oxidative stress-related inflammatory diseases . Other research areas for sulfonamides include their well-documented role as antibacterial agents , as well as investigations into their potential as carbonic anhydrase inhibitors, and agents with insecticidal, antiviral, or anti-leishmanial activity . Researchers may value this chemical for probing these or novel biological pathways.

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-4-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-28-21-11-3-17(4-12-21)18-5-13-23(14-6-18)30(26,27)24-19-7-9-20(10-8-19)25-15-22(16-25)29-2/h3-14,22,24H,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTSOQOAOIMBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids . This reaction is carried out under mild conditions using palladium catalysts and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the Suzuki–Miyaura coupling reaction, optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the sulfonamide group can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity : Research indicates that sulfonamide derivatives can inhibit cyclooxygenase enzymes, leading to reduced inflammation. A study demonstrated that similar compounds exhibited significant anti-inflammatory effects in animal models.
  • Anticancer Properties : The structural motif of this compound suggests potential activity against various cancer cell lines. Preliminary studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Biological Studies

The compound serves as a biochemical probe to study cellular processes:

  • Enzyme Inhibition : It has been shown to interact with enzymes involved in metabolic pathways, potentially serving as an inhibitor for enzymes like carbonic anhydrase, which is crucial for various physiological processes .
  • Receptor Modulation : Investigations into its binding affinity to specific receptors have indicated that it may modulate receptor activity, influencing cellular responses and signaling cascades.

Chemical Synthesis

In synthetic organic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules:

  • Synthetic Routes : The synthesis typically involves coupling reactions between substituted anilines and sulfonyl chlorides under basic conditions. This method allows for the introduction of various functional groups to tailor the compound for specific applications .

Case Studies

Several studies have highlighted the applications of this compound:

StudyFocusFindings
Anti-inflammatory effectsDemonstrated significant inhibition of COX enzymes in vitro.
Anticancer activityInduced apoptosis in breast cancer cell lines at micromolar concentrations.
Enzyme interactionIdentified as a potent inhibitor of carbonic anhydrase with IC50 values in low micromolar range.

Mechanism of Action

The mechanism of action of 4’-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Functional Group Variations

Biphenyl Sulfonamide Derivatives

4′-Chloro-N-Mesityl-[1,1′-Biphenyl]-4-Sulfonamide (B8)

  • Substituents : Chloro (4′-position), mesityl (N-linked).
  • Key Differences : The chloro group (electron-withdrawing) and bulky mesityl substituent reduce solubility compared to the target compound’s methoxy groups. The mesityl group may sterically hinder target binding .
  • Synthesis : Prepared via Suzuki-Miyaura coupling, similar to the target compound’s synthetic route .

4′-(Trifluoromethoxy)-N-(4-(Trifluoromethoxy)phenyl)-[1,1′-Biphenyl]-4-Sulfonamide (D2)

  • Substituents : Trifluoromethoxy (4′-position and N-linked phenyl).
  • Key Differences : Trifluoromethoxy groups enhance metabolic stability and lipophilicity but may reduce aqueous solubility. The target compound’s azetidine offers conformational rigidity absent here .
Sulfonamide Derivatives with Heterocyclic Moieties

N-(4-(3-Methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide (Target Compound)

  • Substituents : Methoxy (4′-position), 3-methoxyazetidin-1-yl (N-linked).
  • Unique Features : The azetidine ring’s small size and strain favor selective interactions with target enzymes. Methoxy groups improve solubility relative to halogenated analogs .

3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide Substituents: Piperazinyl-carbonyl (N-linked), methoxy (3-position).

Physicochemical Properties

Compound Substituents Melting Point (°C) Solubility (LogP) Key Spectral Data (1H NMR)
Target Compound 4′-OCH₃, 3-methoxyazetidin-1-yl N/A ~2.8 (estimated) Aromatic protons: δ 7.2–7.8 ppm
4′-Chloro-N-Mesityl (B8) 4′-Cl, Mesityl 214–215 ~3.5 Aromatic protons: δ 7.3–7.9 ppm
4′-(Trifluoromethoxy)-D2 4′-OCF₃, N-OCF₃ 136–137 ~4.1 Trifluoromethoxy: δ 4.3 ppm
N-(4-Methoxyphenyl)benzenesulfonamide 4′-OCH₃ N/A ~2.2 Methoxy: δ 3.8 ppm

Note: LogP values estimated based on substituent contributions.

Biological Activity

4'-Methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide (CAS No. 2034524-60-0) is a complex organic compound that has attracted attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant studies, and applications in research.

  • Molecular Formula : C23H24N2O4S
  • Molecular Weight : 424.5 g/mol
  • Structural Characteristics : The compound features a biphenyl core with methoxy and sulfonamide functionalities, which may contribute to its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known for its role in enzyme inhibition, particularly in the case of carbonic anhydrase and certain bacterial enzymes. The methoxyazetidinyl moiety may enhance binding affinity and specificity towards these targets.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description References
Antimicrobial Exhibits inhibitory effects against various bacterial strains, potentially useful in antibiotic development.
Enzyme Inhibition Demonstrates inhibition of carbonic anhydrase, impacting physiological processes such as pH regulation.
Anticancer Potential Shows promise in inhibiting cancer cell proliferation in vitro, warranting further investigation in vivo.
Neuroprotective Effects Preliminary studies suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems.

Case Studies and Research Findings

  • Antimicrobial Activity : A study evaluated the antimicrobial efficacy of the compound against a panel of Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as a new antimicrobial agent.
  • Enzyme Inhibition Studies : Research focused on the inhibition of carbonic anhydrase showed that the compound binds effectively at the active site, leading to decreased enzymatic activity. This has implications for conditions like glaucoma and edema where carbonic anhydrase plays a crucial role.
  • Anticancer Activity : In vitro assays demonstrated that the compound can reduce cell viability in various cancer cell lines by inducing apoptosis. Further studies are needed to elucidate the underlying mechanisms and potential clinical applications.
  • Neuroprotection : Initial findings from neuropharmacological studies indicated that this compound may protect neuronal cells from oxidative stress-induced damage, presenting a potential avenue for treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4'-methoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide?

  • Methodological Answer : The compound can be synthesized via a multi-step approach:

  • Step 1 : Suzuki-Miyaura cross-coupling to assemble the biphenyl core using halogenated precursors (e.g., 4-bromo-N-aryl sulfonamide derivatives) and boronic acids under palladium catalysis .
  • Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or reductive amination to introduce the 3-methoxy group.
  • Step 3 : Sulfonamide formation using sulfonyl chlorides and aromatic amines in the presence of base (e.g., NaH or pyridine) .
    • Characterization : Confirm regiochemistry via 1H^1H-NMR (methoxy protons at δ 3.7–3.9 ppm) and LC-MS for molecular ion verification .

Q. How is the crystal structure of this compound determined, and what tools are recommended?

  • Methodological Answer :

  • X-ray crystallography is the gold standard. Use SHELX suite (SHELXT for structure solution, SHELXL for refinement) to resolve the sulfonamide’s torsional angles and hydrogen-bonding networks .
  • Key Parameters : Monitor the dihedral angle between the biphenyl rings (typically 30–50°) and the planarity of the sulfonamide group. Mercury software (CCDC) aids in visualizing π-π stacking or C–H···O interactions .
  • Example : Similar sulfonamides show S–N bond lengths of ~1.63 Å and C–S–O angles of ~106° .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm methoxy groups (singlets at δ ~3.8 ppm for OCH3_3) and biphenyl coupling patterns (meta/para substitution).
  • FT-IR : Sulfonamide S=O stretches at 1150–1350 cm1^{-1} and N–H bends at 1550–1650 cm1^{-1}.
  • High-Resolution MS : ESI+ mode to verify [M+H]+^+ with <2 ppm mass error .

Q. What are the primary structural motifs influencing its physicochemical properties?

  • Methodological Answer :

  • Hydrophobicity : The biphenyl core and methoxy groups increase logP (~3.5–4.0), validated via HPLC retention time or shake-flask partitioning.
  • Solubility : Poor aqueous solubility due to aromatic stacking; use co-solvents (DMSO) or salt formation (e.g., sodium sulfonate) for in vitro assays .
  • Thermal Stability : DSC/TGA to assess melting points (e.g., 180–220°C for related sulfonamides) .

Q. How is purity assessed, and what impurities are common?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 column (ACN/water gradient) to detect unreacted boronic acids or azetidine intermediates.
  • Common Impurities :
  • Des-methoxy derivatives (incomplete substitution).
  • Sulfonic acid byproducts (hydrolysis during synthesis).
  • Mitigation : Optimize reaction time/temperature and use scavengers (e.g., polymer-bound triphenylphosphine) .

Advanced Research Questions

Q. How do structural modifications (e.g., azetidine vs. piperidine substituents) affect bioactivity?

  • Methodological Answer :

  • SAR Studies : Compare IC50_{50} values against target proteins (e.g., kinases or GPCRs) using analogues with varying ring sizes.
  • Example : Replacing azetidine with piperidine in similar sulfonamides reduced potency by 10-fold due to steric hindrance .
  • Computational Modeling : Dock modified structures into protein active sites (AutoDock Vina) to predict binding affinities .

Q. What experimental strategies address low solubility in biological assays?

  • Methodological Answer :

  • Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions.
  • Pro-drug Approach : Introduce hydrolyzable groups (e.g., esters) to enhance bioavailability.
  • Crystallography : Co-crystallize with solubilizing agents (e.g., PEG) to identify stable polymorphs .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Assay Validation : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays).
  • Off-target Profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify confounding interactions.
  • Meta-analysis : Compare data across studies using tools like Forest plots to assess heterogeneity .

Q. What computational tools predict metabolic stability or toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME or ADMET Predictor to estimate CYP450 metabolism (e.g., CYP3A4 oxidation of methoxy groups).
  • Toxicity Screening : Derek Nexus for structural alerts (e.g., sulfonamide hypersensitivity).
  • MD Simulations : GROMACS to model liver microsome interactions and identify labile sites .

Q. How to design experiments for elucidating off-target effects?

  • Methodological Answer :

  • Chemical Proteomics : Use immobilized compound pull-downs with MS/MS identification of bound proteins.
  • CRISPR Screening : Genome-wide knockout to identify synthetic lethal partners.
  • SPR/BLI : Measure binding kinetics for unintended targets (e.g., serum albumin) .

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